1-[2-O-(2-Methoxyethyl)-beta-D-ribofuranosyl]-5-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
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Overview
Description
1-[2-O-(2-Methoxyethyl)-beta-D-ribofuranosyl]-5-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one is a chemically modified nucleoside analog
Preparation Methods
The synthesis of 1-[2-O-(2-Methoxyethyl)-beta-D-ribofuranosyl]-5-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one involves several steps. One common method includes the alkylation of adenosine or guanosine derivatives using 1-methanesulfonyloxy-2-methoxyethane. This reaction typically occurs in the presence of a base such as sodium hydride or sodium methoxide, and the reaction conditions often involve anhydrous solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Chemical Reactions Analysis
1-[2-O-(2-Methoxyethyl)-beta-D-ribofuranosyl]-5-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-[2-O-(2-Methoxyethyl)-beta-D-ribofuranosyl]-5-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used in the synthesis of modified oligonucleotides for antisense and RNA interference (RNAi) therapies.
Biology: The compound is employed in the study of nucleic acid interactions and the development of nucleic acid-based drugs.
Medicine: It is a key component in the design of antisense oligonucleotides for the treatment of genetic disorders and viral infections.
Industry: The compound is used in the production of nucleic acid-based diagnostic tools and therapeutic agents
Mechanism of Action
The mechanism of action of 1-[2-O-(2-Methoxyethyl)-beta-D-ribofuranosyl]-5-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one involves its incorporation into nucleic acids, where it can modulate gene expression by binding to complementary RNA sequences. This binding can inhibit the translation of target mRNA or induce its degradation through RNase H-mediated cleavage. The compound’s high affinity for RNA and resistance to nuclease degradation make it an effective tool in gene silencing applications .
Comparison with Similar Compounds
1-[2-O-(2-Methoxyethyl)-beta-D-ribofuranosyl]-5-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one is similar to other modified nucleosides such as 2’-O-methyl and 2’-fluoro nucleosides. it is unique due to its 2’-O-(2-methoxyethyl) modification, which enhances its binding affinity to RNA and increases its stability against nucleases. Similar compounds include:
2’-O-methyl nucleosides: These have a methoxy group at the 2’ position, providing moderate stability and binding affinity.
2’-fluoro nucleosides: These contain a fluorine atom at the 2’ position, offering high binding affinity and stability
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
870083-62-8 |
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Molecular Formula |
C13H20N2O6S |
Molecular Weight |
332.37 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C13H20N2O6S/c1-7-5-15(13(22)14-11(7)18)12-10(20-4-3-19-2)9(17)8(6-16)21-12/h5,8-10,12,16-17H,3-4,6H2,1-2H3,(H,14,18,22)/t8-,9-,10-,12-/m1/s1 |
InChI Key |
CNKOMIDZMGNVOH-DNRKLUKYSA-N |
Isomeric SMILES |
CC1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OCCOC |
Canonical SMILES |
CC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)OCCOC |
Origin of Product |
United States |
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